molecular formula C23H26N4O2 B2992079 (1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(4-methylpiperazin-1-yl)methanone CAS No. 1014067-27-6

(1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B2992079
CAS No.: 1014067-27-6
M. Wt: 390.487
InChI Key: CZEGLEXUUCFGPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(4-methylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C23H26N4O2 and its molecular weight is 390.487. The purity is usually 95%.
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Biological Activity

The compound (1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(4-methylpiperazin-1-yl)methanone is a member of the pyrazole class of compounds, which have been extensively studied for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The structure of the compound can be represented as follows:

C19H24N4O2\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_2

This structure features a pyrazole ring connected to a benzyloxy group and a piperazine moiety, which are critical for its biological interactions.

Research indicates that compounds with similar structures exhibit various mechanisms of action, including:

  • Antiproliferative Activity : Compounds containing the pyrazole moiety have shown significant antiproliferative effects against various cancer cell lines. For instance, studies on related compounds demonstrated submicromolar activity against MIA PaCa-2 pancreatic cancer cells, primarily through modulation of the mTORC1 pathway and autophagy processes .
  • Autophagy Modulation : The compound may disrupt autophagic flux by inhibiting mTORC1 reactivation under nutrient-replete conditions. This leads to an accumulation of autophagic markers, suggesting a potential role in cancer therapy by exploiting the metabolic stress in tumor cells .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and its analogs:

Activity Effect Reference
AntiproliferativeSubmicromolar activity in cancer cells
mTORC1 InhibitionReduced mTORC1 activity
Autophagy InductionIncreased basal autophagy
Disruption of Autophagic FluxImpaired clearance of LC3-II

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives in treating various conditions:

  • Pancreatic Cancer : A study demonstrated that N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides exhibited potent antiproliferative effects in MIA PaCa-2 cells by modulating mTORC1 and enhancing autophagy. This suggests that similar mechanisms may be applicable to this compound .
  • Metabolic Disorders : Pyrazole derivatives have also been investigated for their potential to treat metabolic syndrome by inhibiting 11β-hydroxysteroid dehydrogenase type 1, which is linked to obesity and diabetes .

Properties

IUPAC Name

(1-benzyl-3-phenylmethoxypyrazol-4-yl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-25-12-14-26(15-13-25)23(28)21-17-27(16-19-8-4-2-5-9-19)24-22(21)29-18-20-10-6-3-7-11-20/h2-11,17H,12-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZEGLEXUUCFGPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.